molecular formula C8H8Cl2N2O B1448936 5,6-Dichloropyridine-2-carboxylic acid dimethylamide CAS No. 2206821-02-3

5,6-Dichloropyridine-2-carboxylic acid dimethylamide

Cat. No. B1448936
M. Wt: 219.06 g/mol
InChI Key: BZJYQNPBRLWOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloropyridine-2-carboxylic acid dimethylamide is an organic compound with the chemical formula C6H3Cl2NO2 . It belongs to the class of pyridine derivatives and contains two chlorine atoms attached to the pyridine ring. The compound is a white solid and has applications in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide involves the reaction of 5,6-dichloropyridine-2-carboxylic acid with dimethylamine. The exact procedure and conditions would need to be referenced from relevant literature or experimental protocols .


Chemical Reactions Analysis

While specific reactions involving this compound would require detailed experimental data, it can serve as a precursor for various synthetic transformations. For instance, it might participate in nucleophilic substitution reactions or undergo further functionalization to yield more complex molecules. Investigating its reactivity with various reagents and conditions would provide valuable insights .

Scientific Research Applications

Complexation with Nucleotide Bases 5,6-Dichloropyridine-2-carboxylic acid dimethylamide demonstrates significant interaction with nucleotide bases. Research by Zimmerman, Wu, and Zeng (1991) in the field of molecular recognition reveals that molecular tweezers with active site carboxylic acids, such as 5,6-Dichloropyridine-2-carboxylic acid dimethylamide, form complexes with nucleotide bases. This complexation involves hydrogen bonds and a-stacking interactions, indicating potential applications in biochemical and pharmaceutical research (Zimmerman, Wu, & Zeng, 1991).

Synthetic Chemistry and Protecting Groups In synthetic chemistry, 5,6-Dichloropyridine-2-carboxylic acid dimethylamide is useful in creating new carboxy protecting groups. Kim and Misco (1985) demonstrated that 2,6-Dimethoxybenzyl esters, which can be derived from this compound, are oxidized efficiently to generate carboxylic acids. This suggests its utility in the synthesis of complex organic molecules (Kim & Misco, 1985).

Building Blocks in Industrial Chemistry Cabanal-Duvillard and Berrien (1999) have utilized 5,6-Dichloropyridine-2-carboxylic acid dimethylamide derivatives as key building blocks in industrial chemistry. These derivatives are particularly useful in the pesticide industry and medicinal chemistry, demonstrating the compound's versatility in various chemical applications (Cabanal-Duvillard & Berrien, 1999).

Antimicrobial Applications Shastri and Post (2019) explored the antimicrobial properties of derivatives of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. Their research indicates that these compounds exhibit significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Shastri & Post, 2019).

Esterification in Organic Synthesis Oohashi, Fukumoto, and Mukaiyama (2004) demonstrated an efficient method for the esterification of carboxylic acids using compounds related to 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. This method is pivotal in the synthesis of various organic compounds, emphasizing the compound's role in facilitating chemical reactions (Oohashi, Fukumoto, & Mukaiyama, 2004).

Safety And Hazards

  • Toxicity : Refer to safety data sheets for toxicity information .

properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJYQNPBRLWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyridine-2-carboxylic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 3
Reactant of Route 3
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 5
Reactant of Route 5
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 6
5,6-Dichloropyridine-2-carboxylic acid dimethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.